molecular formula C6H14S B156944 Hexane-3-thiol CAS No. 1633-90-5

Hexane-3-thiol

Cat. No.: B156944
CAS No.: 1633-90-5
M. Wt: 118.24 g/mol
InChI Key: VOIGMFQJDZTEKW-UHFFFAOYSA-N
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Description

Hexane-3-thiol, also known as 3-hexanethiol or 3-mercaptohexane, is an organic compound with the molecular formula C6H14S. It belongs to the class of thiols, which are sulfur analogs of alcohols, characterized by the presence of a sulfhydryl (-SH) group. Thiols are known for their strong and often unpleasant odors, and this compound is no exception. This compound is used in various chemical and industrial applications due to its unique properties.

Mechanism of Action

Hexane-3-thiol, also known as 3-Hexanethiol, is a chemical compound with the molecular formula C6H14S It is a member of the thiol family, which are organic compounds that contain a sulfur-hydrogen (-SH) functional group

Target of Action

Thiols in general are known to interact with various enzymes and proteins, particularly those containing reactive cysteine residues .

Mode of Action

This compound, like other thiols, can undergo a variety of chemical reactions. One key interaction is the formation of disulfide bonds, which can alter the structure and function of proteins . Additionally, thiols can participate in thiol-trapping reactions, which involve the addition of a thiol to a Michael acceptor . This reaction is reversible and can be influenced by various factors, including mesomeric effects, strain, and steric considerations .

Biochemical Pathways

For instance, they are involved in the regulation of redox status and cellular signaling . They also participate in enzymatic reactions and detoxification processes .

Pharmacokinetics

It’s known that thiols can be metabolized through various pathways, including oxidation to sulfinic acids . The bioavailability of this compound would depend on factors such as its absorption rate, distribution in the body, metabolic transformations, and rate of excretion.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given its potential to form disulfide bonds and participate in thiol-trapping reactions, it could potentially alter protein structure and function, influence cellular signaling pathways, and participate in detoxification processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other reactive molecules can affect its reactivity and the equilibrium of its reactions .

Biochemical Analysis

Biochemical Properties

Hexane-3-thiol, like other thiols, can participate in various biochemical reactions. It can form disulfide bonds, which are crucial for the structure and function of many proteins. The sulfur atom in the -SH group of this compound can interact with enzymes, proteins, and other biomolecules, influencing their activity and function

Cellular Effects

They are involved in cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on these processes would need to be determined through further experimental studies.

Molecular Mechanism

Like other thiols, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Chemical Reactions Analysis

Comparison with Similar Compounds

Hexane-3-thiol can be compared with other thiols and sulfur-containing compounds:

This compound is unique due to its specific structure and properties, making it valuable in various chemical and industrial processes.

Properties

IUPAC Name

hexane-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14S/c1-3-5-6(7)4-2/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIGMFQJDZTEKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80936813
Record name Hexane-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1633-90-5
Record name (±)-3-Hexanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1633-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hexanethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001633905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexane-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexane-3-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.137
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-HEXANETHIOL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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